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Clinical Efficacy Data Comparison

Get Quote

The table below summarizes key efficacy endpoints for milciclib from a Phase Ila trial, alongside common

endpoints for other approved second-line HCC therapies, based on their respective major clinical trials.

Clinical Progression- overall Objective
Trial Patient Benefit Free . Response
Treatment . . Survival
Phase Population Rate Survival (0S) Rate
(CBR) (PFS) (ORR)
Milciclib [1] Phase Sorafenib- 64.3% 5.9 months Not 3.6%
lla resistant/intolerant Reached
HCC (N=28)
Regorafenib Phase Sorafenib- Information  Information Information  Information
[2] 1l progressed HCC missing missing missing missing
Ramucirumab Phase Sorafenib- Information 4.0 months 12.0 9.5%
[3] 1l progressed HCC, missing months
AFP=400 ng/mL
Cabozantinib Phase Sorafenib- Information  Information Information  Information
[2] 1l progressed HCC missing missing missing missing
Definitions of Endpoints [4] [5]:
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¢ Clinical Benefit Rate (CBR): The proportion of patients who achieve a complete response (CR),
partial response (PR), or stable disease (SD) for a minimum duration (often 6 months).
¢ Progression-Free Survival (PFS): The time from treatment start until disease progression or death

from any cause.

e Overall Survival (OS): The time from treatment start until death from any cause. It is the gold standard
for assessing survival benefit.

¢ Objective Response Rate (ORR): The proportion of patients with a tumor size reduction of a
predefined amount (CR+PR).

Mechanism of Action and Experimental Protocol

Milciclib's clinical profile is grounded in its unique mechanism of action and a specific clinical trial design.

Mechanism of Action

Milciclib is a potent, ATP-competitive small-molecule inhibitor that primarily targets cyclin-dependent
kinase 2 (CDK2), with additional activity against other CDKs and tropomyosin receptor kinase A (TRKA) [6]
[3]. By inhibiting these kinases, milciclib disrupts the cell cycle, DNA replication, and cell survival signaling.
Notably, the overexpression of CDKs has been associated with resistance to chemotherapy agents [1]. The

following diagram illustrates its multi-targeted mechanism.

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://www.selleckchem.com/products/pha-848125.html
https://www.sciencedirect.com/topics/medicine-and-dentistry/milciclib
https://www.targetedonc.com/view/milciclib-shows-early-clinical-benefit-in-previously-treated-hcc
https://www.smolecule.com/products/s548113?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

/ /f{olecular\&igets \

[CDKZ/Cychn ] [ DK7/Cyclin Hj Tro&?rﬁz:in(iﬁg’mr [CDK4/Cyclin Dlj
(IC50: 45 nM) (IC50: 150 nM) AR ED (IC50: 160 nM)

pd
———>< /

C’eH)zr/COWes /

Induction of Cell Death .Reductlon al
e Ay Retinoblastoma (Rb)
Protein Phosphorylation

:

(Gl Cell Cycle Arrest

(Induction of Apoptosis)

Click to download full resolution via product page

Detailed Experimental Protocol

The clinical data for milciclib was generated from a multi-center, single-arm trial (NCT03109886) [1].

e Patient Population: The study enrolled 31 patients with unresectable or metastatic HCC in Italy,
Greece, and Israel. All participants had disease progression on prior sorafenib (Nexavar) or were
intolerant to it. Key inclusion criteria were a Child-Pugh score of <6 and an ECOG performance status
of 0 or 1 [1].

¢ Dosage and Administration: Patients received milciclib maleate at a dose of 100 mg orally, once
daily. The treatment followed a schedule of 4 days on therapy, followed by 3 days off, in repeating
4-week cycles [1].
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e Treatment Interruption for Assessment: A distinctive feature of the protocol was a mandatory
treatment stop at the end of the third cycle (Day 90) for tumor assessment. Only patients who were
deemed to be benefiting from the treatment were allowed to resume therapy until Day 180 (6 months)
[1].

¢ Study Endpoints:

o Primary Endpoint: Safety.

o Secondary Endpoints: Efficacy measures, including Objective Response Rate (ORR),
Progression-Free Survival (PFS), Time to Progression (TTP), and Duration of Response (DoR),
assessed according to standardized radiological criteria [1].

Key Insights for Drug Development Professionals

¢ Promising Disease Control: The high CBR (64.3%) and median PFS (5.9 months) suggest milciclib is
effective at stabilizing disease in a patient population with limited options, rather than inducing high
tumor shrinkage [1].

e Favorable Safety Profile: The trial highlighted milciclib's "manageable toxicities" and "well tolerated"
nature, with no drug-related deaths reported. The developers position this as a potential competitive
advantage over existing therapies which can have severe side effects [1].

¢ Potential for Combination Therapy: Preclinical data indicates milciclib has synergistic activity in
combination with tyrosine kinase inhibitors (TKIs) against HCC. This provides a strong rationale for
developing combination regimens to improve efficacy further [1] [3].

In summary, milciclib represents a novel therapeutic approach in HCC through its inhibition of CDKs. Its
primary strength lies in achieving durable disease control with a manageable safety profile in sorafenib-

resistant patients.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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